molecular formula C13H11N3 B3351987 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 41231-01-0

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3351987
CAS No.: 41231-01-0
M. Wt: 209.25 g/mol
InChI Key: IROZFJHOPQLGQS-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives, while alkylation can produce alkyl-substituted imidazopyridines .

Scientific Research Applications

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and therapeutic potential .

Properties

IUPAC Name

2-methyl-3-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-15-12-8-5-9-14-13(12)16(10)11-6-3-2-4-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROZFJHOPQLGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513134
Record name 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41231-01-0
Record name 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared with the analogous procedure described in example 3 using 2-Bromo-3-nitropyridine (101 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as pale yellow viscous oil (55 mg, 53%). 1H NMR (DMSO) δ 2.48 (s, 3 H), 7.24 (dd, 1 H), 7.53-7.63 (m, 5 H), 8.02 (d, 1 H), 8.20 (d, 1 H); 13C NMR δ 14.6, 118.3, 125.9, 127.4, 128.7, 129.3, 134.1, 134.3, 143.0, 148.7, 152.9. HRMS (FAB): cal. for C13H12N3 [M-FH+]: 210.1031; found: 210.1027.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

Method A applied to 2-chloro-3-nitropyridine (79 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) afforded the title compound as pale yellow viscous oil (93 mg, 89%). 1H NMR (DMSO) δ 2.48 (s, 3H), 7.24 (dd, 1H), 7.53-7.63 (m, 5H), 8.02 (d, 1H), 8.20 (d, 1H); 13C NMR δ 14.6, 118.3, 125.9, 127.4, 128.7, 129.3, 134.1, 134.3, 143.0, 148.7, 152.9. HRMS (FAB): cal. for C13H12N3 [M+H+]: 210.1031; found: 210.1027.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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